molecular formula C6H9ClO4S B2725541 Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1909294-41-2

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B2725541
CAS No.: 1909294-41-2
M. Wt: 212.64
InChI Key: WTZPZRVIYDYSNZ-URHBZAFASA-N
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Description

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a chlorosulfonyl (-SO₂Cl) substituent at the 3-position and a methyl ester group at the 1-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chlorosulfonyl group confers high reactivity, enabling participation in nucleophilic substitution or sulfonamide formation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPZRVIYDYSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909294-41-2, 1932811-28-3
Record name methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Record name methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Sulfonation of Cyclobutane-1,3-Dicarboxylic Acid

A widely cited method involves the reaction of cyclobutane-1,3-dicarboxylic acid with chlorosulfonyl chloride under controlled conditions. The dicarboxylic acid serves as a bifunctional precursor, enabling sequential modifications:

  • Esterification : The carboxylic acid at position 1 is selectively esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄), yielding methyl cyclobutane-1-carboxylate-3-carboxylic acid.
  • Sulfonation-Chlorination : The remaining carboxylic acid at position 3 reacts with chlorosulfonyl chloride (ClSO₂Cl) in dichloromethane or ether, replacing the -COOH group with -SO₂Cl.

Reaction Conditions :

  • Temperature: 0–25°C
  • Solvent: Anhydrous dichloromethane
  • Molar Ratio (ClSO₂Cl : substrate): 1.2 : 1
  • Yield: 70–85%

Mechanistic Insight :
The sulfonation proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is displaced by the chlorosulfonyl moiety. Steric hindrance from the cyclobutane ring necessitates prolonged reaction times (12–24 hours) for complete conversion.

Electrophilic Sulfonation of Methyl Cyclobutane-1-Carboxylate

Chlorosulfonic Acid-Mediated Sulfonation

Electrophilic aromatic sulfonation is inapplicable to alicyclic systems, but the strained cyclobutane ring exhibits unique reactivity. Methyl cyclobutane-1-carboxylate undergoes sulfonation at position 3 using chlorosulfonic acid (HSO₃Cl):

Protocol :

  • Substrate Preparation : Methyl cyclobutane-1-carboxylate is synthesized via Fischer esterification of cyclobutane-1-carboxylic acid.
  • Sulfonation : The ester is treated with excess HSO₃Cl at 0°C, followed by gradual warming to room temperature.
  • Workup : Quenching with ice water precipitates the product, which is purified via recrystallization.

Key Parameters :

  • Molar Ratio (HSO₃Cl : substrate): 3 : 1
  • Reaction Time: 8–12 hours
  • Yield: 65–75%

Regioselectivity :
The ester group’s electron-withdrawing effect directs sulfonation to the meta position (C3) on the cyclobutane ring, as confirmed by NMR and X-ray crystallography.

Radical-Based Sulfur Incorporation

Thiyl Radical Addition

A less conventional approach employs ultraviolet (UV) light to generate thiyl radicals from disulfides (RSSR), which add to the cyclobutane ring:

Steps :

  • Radical Initiation : UV irradiation of dibenzyl disulfide in the presence of methyl cyclobutane-1-carboxylate generates benzylthiyl radicals.
  • Addition to Cyclobutane : Radicals add to the ring, forming a C-S bond at position 3.
  • Oxidation : The thioether intermediate is oxidized to the sulfonyl chloride using chlorine gas (Cl₂) in aqueous HCl.

Advantages :

  • Avoids harsh acidic conditions.
  • Enables stereoselective synthesis of trans-diastereomers.

Challenges :

  • Low yields (40–50%) due to competing side reactions.
  • Requires specialized UV equipment.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Time Complexity
Direct Sulfonation Cyclobutane-1,3-dicarboxylic acid ClSO₂Cl 70–85% 12–24 h Moderate
Hydrolytic Ring-Opening Spirocyclic diester HCl 49–92% 45–55 h High
Electrophilic Sulfonation Methyl cyclobutane-1-carboxylate HSO₃Cl 65–75% 8–12 h Low
Radical Addition Methyl cyclobutane-1-carboxylate RSSR, Cl₂ 40–50% 24–48 h High

Table 1 : Efficiency metrics for primary synthesis routes. Yields depend on ester choice (e.g., diisopropyl > dimethyl).

Industrial-Scale Considerations

Cost and Scalability

The direct sulfonation method is favored for industrial production due to:

  • Low-Cost Reagents : Cyclobutane-1,3-dicarboxylic acid is commercially available at scale.
  • Minimal Byproducts : Unlike radical methods, no toxic disulfides or chlorine gas are required.

Environmental Impact

Hydrochloric acid waste from hydrolytic methods necessitates neutralization, increasing operational costs. Electrophilic sulfonation generates less waste but requires careful handling of chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Characteristics:

  • Molecular Formula: C₆H₉ClO₄S
  • Molecular Weight: 212.64 g/mol
  • CAS Number: 1248799-94-1

The compound is characterized by its chlorosulfonyl group, which enhances its reactivity. This group can participate in various chemical reactions, making the compound a versatile building block in organic synthesis.

Synthetic Applications

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules. Its applications include:

  • Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles (e.g., amines or alcohols), leading to the formation of sulfonamides or sulfonates.
  • Reduction Reactions: The compound can be reduced to form sulfinates or sulfonic acid derivatives using reducing agents like sodium borohydride.
  • Oxidation Reactions: Oxidative processes can yield sulfonic acids or sulfonyl chlorides, expanding its utility in synthetic pathways.

Biological Applications

Recent studies have identified several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests potential applications in treating inflammatory diseases, although further in vivo studies are necessary to confirm these effects.

Cytotoxic Effects

Studies on cancer cell lines demonstrate that this compound induces apoptosis through the activation of caspase pathways. This indicates its potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and demonstrated significant inhibition of growth, suggesting its potential use in treating skin infections caused by this pathogen .

Case Study 2: Anti-inflammatory Mechanism

In another research study, the compound was evaluated for its ability to modulate immune responses. The results indicated that it could suppress pro-inflammatory cytokine release from activated immune cells, pointing towards its utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, modifying their structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group: The -SO₂Cl group in this compound distinguishes it from analogs, enabling sulfonylation reactions. This contrasts with Methyl 3-(aminomethyl)cyclobutane-1-carboxylate, where the -CH₂NH₂ group facilitates amine coupling or Schiff base formation .
  • Hydroxyl vs. Trifluoromethyl : Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate’s -CH₂OH group offers hydrogen-bonding capability, whereas the -CF₃ group in Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate enhances metabolic stability and lipophilicity, a critical feature in drug design .
  • Exocyclic Double Bond : Methyl 3-methylenecyclobutane-1-carboxylate’s strained cyclobutane ring and exocyclic double bond make it a candidate for [2+2] photocycloadditions, unlike the saturated analogs .

Biological Activity

Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (MCSCC) is an organic compound characterized by a unique cyclobutane ring structure, a carboxylate group, and a reactive chlorosulfonyl substituent. With the molecular formula C₆H₉ClO₄S and a molecular weight of approximately 212.64 g/mol, MCSCC has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis of MCSCC typically involves multi-step reactions that allow for the incorporation of the chlorosulfonyl group, which enhances the compound's reactivity. The chlorosulfonyl group is known to participate in various chemical reactions, including:

  • Substitution Reactions : The chlorosulfonyl group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
  • Reduction Reactions : MCSCC can be reduced to yield corresponding alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : Oxidizing agents can facilitate ring-opening reactions, resulting in the formation of dicarboxylic acids from the cyclobutane ring.

The biological activity of MCSCC is primarily attributed to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction may lead to modifications that alter protein function and activity, which is critical in understanding its potential therapeutic applications.

Enzyme Inhibition and Protein Modification

MCSCC has been utilized in research focusing on enzyme inhibition due to its capacity to modify proteins through covalent interactions. These modifications can lead to altered enzymatic activities, making MCSCC a valuable tool in biochemical research .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MCSCC, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-chlorocyclobutane-1-carboxylateChlorine atom instead of chlorosulfonyl groupLacks sulfonyl reactivity
Methyl 4-chlorosulfonylbutanoateButanoate instead of cyclobutaneLonger carbon chain; different cyclic structure
Methyl 2-chloropropanoatePropanoate structureSimpler structure; no cyclic component
Methyl 2-(sulfonamido)propanoateSulfonamide instead of sulfonylDifferent functional group; potential biological activity

This table highlights how MCSCC's unique combination of a cyclobutane ring and a chlorosulfonyl group enhances its reactivity compared to similar compounds.

Case Studies and Research Findings

While specific case studies on MCSCC are sparse, research into related compounds has provided insights into its potential applications:

  • Antibacterial Activity : Chlorosulfonyl derivatives have shown promise in antibacterial applications. For example, studies have indicated that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory properties, suggesting that MCSCC may also possess these effects due to its structural characteristics .

Future Directions

The biological activity of this compound remains an area ripe for exploration. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of MCSCC.
  • Mechanistic Studies : Elucidating the specific biochemical pathways affected by MCSCC through detailed mechanistic studies.
  • Broader Biological Screening : Investigating a wider array of biological activities beyond anticancer effects, including antiviral and antifungal properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis often involves cyclobutane carboxylate derivatives and chlorosulfonation reagents. A validated approach includes reacting cyclobutanecarboxylate precursors with chlorosulfonic acid under controlled conditions (e.g., low temperature to minimize side reactions). For example, analogous compounds like methyl 2-cyanocyclobutane-1-carboxylate are synthesized using bases (e.g., sodium ethoxide) and esterification with methanol . Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol or methanol), and reflux duration to enhance yield.

Q. Which analytical techniques are most effective for characterizing this compound, and how are they implemented?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. LCMS provides molecular ion confirmation (e.g., m/z 618 [M+H]+ for structurally similar compounds), while HPLC (e.g., retention time: 1.16 minutes under SMD-TFA05 conditions) assesses purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be used to confirm regiochemistry and functional group integrity, with deuterated solvents (e.g., DMSO-d₆) to resolve cyclobutane ring protons.

Q. What storage and handling protocols are essential to maintain the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chlorosulfonyl group. Avoid exposure to moisture and direct light, as these can trigger decomposition. Handling should occur in a fume hood with nitrile gloves and protective eyewear, as recommended for similar sulfonyl chlorides .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity, particularly when side reactions occur?

  • Methodological Answer : Side reactions (e.g., over-sulfonation or cyclobutane ring opening) can be mitigated by:

  • Temperature control : Maintain reaction temperatures below 0°C during chlorosulfonation.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Continuous flow reactors : Industrial-scale methods for analogous esters use flow chemistry to reduce residence time and improve reproducibility .
  • Byproduct monitoring : Use LCMS to detect intermediates (e.g., sulfonic acid derivatives) and adjust quenching steps.

Q. What strategies resolve discrepancies between spectroscopic data (e.g., LCMS vs. NMR) for this compound?

  • Methodological Answer : Conflicting data may arise from residual solvents or degradation. Implement:

  • Multi-technique cross-validation : Compare HPLC purity (>97%) with NMR integration ratios.
  • Dynamic light scattering (DLS) : Check for aggregates that distort NMR signals.
  • Isotopic labeling : Synthesize a deuterated analog to clarify ambiguous proton environments .

Q. How can the reactivity of the chlorosulfonyl group be leveraged for targeted derivatization in drug discovery?

  • Methodological Answer : The chlorosulfonyl moiety is highly electrophilic, enabling:

  • Nucleophilic substitution : React with amines (e.g., primary/secondary amines) to form sulfonamides, a common pharmacophore.
  • Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) after converting –SO₂Cl to –SO₂N₃.
  • Stability studies : Monitor hydrolysis kinetics under physiological pH (e.g., phosphate buffer, pH 7.4) to assess drug candidate viability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodological Answer : Variability often stems from differences in reagent quality or workup protocols. Solutions include:

  • Reagent titration : Ensure chlorosulfonic acid is freshly distilled to exclude moisture.
  • Reproducibility checks : Replicate published methods (e.g., patent examples ) with strict adherence to stated conditions.
  • DoE (Design of Experiment) : Use factorial designs to isolate critical variables (e.g., reaction time vs. temperature).

Safety and Hazard Mitigation

Q. What are the key hazards associated with this compound, and how can they be managed?

  • Methodological Answer : Classified as acutely toxic (oral, Category 4; H302) , it requires:

  • Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion.
  • Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal in designated chemical waste containers.

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